Transdermal Permeation Enhancement: 2.5× Greater Efficacy than Farnesol
In head-to-head evaluation of terpene penetration enhancers for diclofenac sodium across excised human skin, nerolidol produced an almost 198-fold increase in permeability coefficient (Kp) compared to control, whereas farnesol produced only a 78-fold increase. This represents a quantified enhancement ratio of approximately 2.5:1 for nerolidol over farnesol in the same experimental system [1]. A separate study on alfuzosin hydrochloride transdermal delivery confirmed the same rank order, with enhancement efficacy as nerolidol > farnesol > limonene > linalool > geraniol [2].
| Evidence Dimension | Transdermal permeability enhancement fold-increase over control |
|---|---|
| Target Compound Data | 198-fold increase in permeability coefficient |
| Comparator Or Baseline | Farnesol: 78-fold increase |
| Quantified Difference | 2.5× greater enhancement for nerolidol |
| Conditions | In vitro Franz diffusion cells using excised human skin; diclofenac sodium as model drug |
Why This Matters
For formulators selecting a transdermal penetration enhancer, nerolidol provides quantitatively superior performance to farnesol, potentially reducing required dose or achieving target flux where farnesol would be inadequate.
- [1] Arellano A, Santoyo S, Martín C, Ygartua P. The effect of terpene concentrations on the skin penetration of diclofenac sodium. International Journal of Pharmaceutics, 2006, 311(1-2):120-129. View Source
- [2] Prasanthi D, Lakshmi PK. Terpenes: Effect of lipophilicity in enhancing transdermal delivery of alfuzosin hydrochloride. Journal of Advanced Pharmaceutical Technology & Research, 2012, 3(4):216-223. View Source
